tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8(9-6-5-7-15-9)12-13-10(14)16-11(2,3)4/h5-7H,1-4H3,(H,13,14)/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHKIBIMLPQWAL-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC(C)(C)C)/C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with a furan derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ethylideneamino linkage can be reduced to form amine derivatives.
Substitution: The tert-butyl carbamate group can participate in substitution reactions to form different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the ethylideneamino linkage can produce tert-butyl N-(furan-2-ylmethyl)carbamate.
Scientific Research Applications
Chemistry
In the field of synthetic organic chemistry, tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate serves as an important intermediate for the synthesis of various organic compounds. It can be involved in reactions such as:
- C–N Bond Formation: The compound can be utilized in methods for constructing carbon-nitrogen bonds, which are crucial in pharmaceuticals and agrochemicals.
- Oxidation and Reduction Reactions: It can undergo oxidation to yield furan derivatives or reduction to produce amines, demonstrating its versatility in synthetic pathways .
Biology
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Its applications include:
- Enzyme Inhibition Studies: The compound can act as a probe to study enzyme-catalyzed reactions, providing insights into enzyme mechanisms and potential inhibition pathways .
- Biological Assays: It may be used in biological assays to evaluate cellular responses, particularly due to the furan moiety known for modulating biological activities .
Industrial Applications
In industrial contexts, this compound is valuable for:
- Polymer Production: Its unique chemical properties make it suitable for use in the formulation of polymers with specific characteristics.
- Fine Chemicals Manufacturing: As an intermediate, it is used in the production of fine chemicals that require specific functional groups for desired reactivity .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Synthesis of Bioactive Compounds:
- Photocatalysis:
-
Mechanistic Studies:
- Investigations into its mechanism of action revealed that it interacts with specific enzymes, providing insights into its potential as a drug candidate or therapeutic agent .
Mechanism of Action
The mechanism of action of tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate involves its interaction with specific molecular targets and pathways. The furan ring and ethylideneamino linkage can interact with enzymes and receptors, modulating their activity. The tert-butyl carbamate group can provide stability and enhance the compound’s bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
The compound’s closest analogs include carbamates with aromatic or heteroaromatic substituents. For instance:
Physicochemical Properties
- Exact mass : 224.1273196 (C₁₁H₁₆N₂O₃) .
- Melting point: Not reported for the target compound, but the analog in has a melting point of 163–166°C, reflecting increased molecular complexity and crystallinity .
- Solubility : The furan ring and tert-butyl group likely confer moderate organic solubility (e.g., in DCM or THF), contrasting with polar solvents preferred for more hydrophilic analogs.
Biological Activity
tert-Butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate is an organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a tert-butyl carbamate group linked to a furan ring through an ethylideneamino linkage. The synthesis typically involves the reaction of tert-butyl carbamate with a furan derivative, often utilizing palladium-catalyzed cross-coupling reactions under optimized conditions for high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The furan moiety is known for its ability to modulate enzyme activities and receptor interactions, while the tert-butyl carbamate group enhances stability and bioavailability. The compound may influence various biological pathways, including those related to neuroprotection and anti-inflammatory responses.
Anticancer Activity
Research indicates that compounds containing furan rings exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study demonstrated that derivatives with similar structures effectively inhibited cell proliferation in human epidermoid carcinoma cells (A431) through dose-dependent mechanisms .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. It has been shown to interact with enzymes involved in metabolic pathways, suggesting its utility as a biochemical probe in research settings. The inhibition profiles indicate that it may serve as a lead compound for developing therapeutics targeting specific enzyme systems.
Data Table: Biological Activities
Case Study 1: Anticancer Properties
In a controlled study, researchers synthesized several derivatives of this compound to evaluate their anticancer efficacy. The results indicated that modifications to the furan ring significantly enhanced cytotoxicity against various cancer cell lines, demonstrating the importance of structural optimization in drug design .
Case Study 2: Enzyme Interaction Studies
Another study focused on the interaction of this compound with specific enzymes involved in metabolic disorders. The findings revealed that this compound effectively inhibited enzyme activity, suggesting its potential role in therapeutic applications for metabolic diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling tert-butyl carbamate with an appropriate amine derivative (e.g., 1-(furan-2-yl)ethylideneamine) under basic conditions. Triethylamine in dichloromethane (DCM) is commonly used to neutralize HCl byproducts. Reaction optimization includes:
- Temperature : Room temperature (20–25°C) for 6–12 hours to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance solubility and reaction kinetics .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation.
Q. Which analytical techniques are critical for confirming structural integrity?
- Key Techniques :
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., carbamate C=O at ~155 ppm, furan protons at 6.3–7.4 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] expected at m/z 280.32 for CHNO).
- IR Spectroscopy : Peaks at ~1700 cm (carbamate C=O) and 3100 cm (furan C-H) .
Q. How should stability and storage conditions be managed?
- Stability : The compound is stable at room temperature but sensitive to moisture and strong acids/bases.
- Storage : Store in airtight containers under inert gas (N) at 2–8°C. Avoid light exposure to prevent photodegradation .
Advanced Research Questions
Q. How does the furan ring influence reactivity in nucleophilic substitutions compared to phenyl or thiophene substituents?
- Mechanistic Insight : The electron-rich furan ring enhances electrophilic aromatic substitution but may reduce stability under oxidative conditions compared to phenyl groups. Computational studies (DFT) can predict charge distribution and reactive sites .
- Experimental Validation : Compare reaction rates with analogs (e.g., phenyl or thiazole derivatives) under identical conditions .
Q. What strategies resolve contradictions in biological activity data across in vitro assays?
- Approach :
- Assay Optimization : Control for solvent effects (e.g., DMSO concentration ≤1%) and pH (use buffered solutions).
- Metabolite Interference : Use LC-MS to identify degradation products during assays.
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) .
Q. How can computational modeling predict binding modes with biological targets?
- Protocol :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
